5-Methyl-2-(trifluoromethyl)benzamide

Description

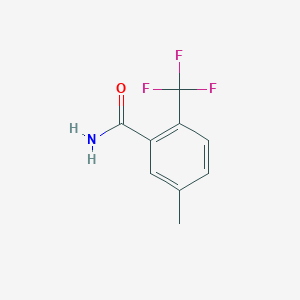

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKTRWLTBJWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical characteristics of 5-Methyl-2-(trifluoromethyl)benzamide

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Methyl-2-(trifluoromethyl)benzamide

Executive Summary

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Methyl-2-(trifluoromethyl)benzamide, a compound of significant interest to researchers in medicinal chemistry and drug development. The benzamide scaffold is a privileged structure in pharmacology, and the incorporation of a trifluoromethyl group is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document, written from the perspective of a Senior Application Scientist, synthesizes predicted data, analogous compound information, and established analytical protocols to serve as a foundational resource for scientists working with this molecule. We will delve into its structural and physical properties, spectroscopic signature, and the experimental methodologies required for their validation.

Introduction & Molecular Overview

Significance in Medicinal Chemistry

5-Methyl-2-(trifluoromethyl)benzamide integrates two key structural motifs. The benzamide core is present in numerous approved drugs, acting as a versatile pharmacophore. The trifluoromethyl (CF₃) group is a bioisostere for a methyl group but with profoundly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This specific substitution pattern—a methyl group at the 5-position and a trifluoromethyl group at the 2-position—creates a unique electronic and steric environment, making its precise characterization essential for rational drug design and development programs, such as the development of novel ion channel modulators or enzyme inhibitors.[3][]

Chemical Identity

The fundamental identifiers for 5-Methyl-2-(trifluoromethyl)benzamide are summarized below.

| Identifier | Value |

| IUPAC Name | 5-Methyl-2-(trifluoromethyl)benzamide |

| Molecular Formula | C₉H₈F₃NO |

| Molecular Weight | 203.16 g/mol |

| CAS Number | 197968-43-3 |

Structural Representation

The 2D chemical structure of the molecule is depicted below, illustrating the spatial relationship between the amide functional group and the aromatic substituents.

Caption: 2D Structure of 5-Methyl-2-(trifluoromethyl)benzamide.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is non-negotiable in drug development, as these parameters directly influence formulation, bioavailability, and ultimately, therapeutic efficacy.

Physical State & Appearance

Based on structurally similar compounds such as 2-(trifluoromethyl)benzamide and 5-chloro-2-(trifluoromethyl)benzamide, 5-Methyl-2-(trifluoromethyl)benzamide is predicted to be a white to off-white crystalline solid at standard temperature and pressure.[1]

Melting Point

The melting point is a critical indicator of purity and lattice energy. For analogous compounds, 2-(trifluoromethyl)benzamide has a melting point of 160-164 °C, while 5-fluoro-2-(trifluoromethyl)benzamide melts at 118-119 °C.[5] The presence of the methyl group in the 5-position is expected to result in a melting point within a similar range, likely between 120-170 °C.

Experimental Protocol: Melting Point Determination via Digital Apparatus

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.

-

Ramping & Observation: A rapid heating ramp is used to approximate the melting point. A second, slower run (1-2 °C/minute) is then performed starting from ~15 °C below the approximate point.

-

Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid. This protocol provides a verifiable and reproducible purity check.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a cornerstone of drug action, particularly for oral administration. The hydrophobic nature of the trifluoromethyl and methyl groups suggests that 5-Methyl-2-(trifluoromethyl)benzamide will have low aqueous solubility but good solubility in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone.[1]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

System Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm syringe filter or centrifuged to remove undissolved solid. The causality here is to ensure only the solubilized fraction is analyzed.

-

Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known standards is required for accurate quantification.

Acidity/Basicity (pKa)

The pKa value is crucial for predicting a compound's ionization state in different physiological compartments. The primary ionizable proton in this molecule is on the amide nitrogen. For the parent compound, benzamide, the pKa of the N-H bond is approximately 23.3 in DMSO.[6] The potent electron-withdrawing effect of the ortho-trifluoromethyl group is expected to significantly acidify this proton, lowering the pKa value. A precise pKa is essential for developing physiologically-based pharmacokinetic (PBPK) models.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility across the titration range.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is monitored with a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve, where half of the acid has been neutralized. This self-validating system directly measures the equilibrium constant.

Spectroscopic & Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and purity. Mass spectrometry is an essential technique for determining the molecular weight and structure of compounds.[7]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for molecular weight confirmation and structural elucidation through fragmentation analysis.[8]

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight, 203.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation Patterns: The fragmentation of benzamides is well-characterized.[7] Expected fragmentation pathways for this molecule include:

-

Loss of the amino group (•NH₂) to yield a fragment at m/z 187.

-

Formation of the benzoyl cation derivative ([M-NH₂]⁺).

-

Loss of the carbonyl group (CO) is also possible.

-

Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 204.17.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The analyzer measures the mass-to-charge ratio with high precision (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals:

-

Amide Protons (NH₂): A broad singlet, typically downfield (δ 7-9 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methyl Protons (CH₃): A sharp singlet around δ 2.3-2.5 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the carbonyl carbon (δ ~165-170 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, δ ~120-130 ppm), and the aromatic and methyl carbons.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

Experimental Protocol: NMR Analysis

-

Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The tube is placed in the NMR spectrometer. ¹H, ¹³C, and ¹⁹F spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS.

Caption: Predicted ¹H NMR Proton Environments. (Note: Image is illustrative).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorption Bands:

-

N-H Stretch: Two medium-intensity bands in the 3200-3400 cm⁻¹ region (asymmetric and symmetric stretching of the primary amide).

-

C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=O Stretch (Amide I): A very strong, sharp absorption band around 1650-1680 cm⁻¹.[9]

-

N-H Bend (Amide II): A strong band around 1620-1650 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[10]

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: A background spectrum of the clean ATR crystal is collected. This is crucial for correcting for atmospheric H₂O and CO₂.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Sample Scan: The infrared spectrum of the sample is recorded.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Stability & Handling

-

Chemical Stability: The molecule is expected to be stable under normal laboratory storage conditions (cool, dry, dark).[11] The aromatic ring and the carbon-fluorine bonds of the trifluoromethyl group are chemically robust.

-

Handling and Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This technical guide outlines the core physicochemical characteristics of 5-Methyl-2-(trifluoromethyl)benzamide. By leveraging data from analogous structures and outlining validated experimental protocols, this document provides a robust framework for researchers. The predicted properties—solid state, moderate melting point, low aqueous solubility, and distinct spectroscopic signatures—are foundational for any further investigation in a drug discovery or chemical development setting. The experimental workflows described herein are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing scientific research.

References

- The Royal Society of Chemistry. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA.

- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. BMRB.

- National Center for Biotechnology Information. (n.d.). Benzamide | C7H7NO. PubChem.

- National Center for Biotechnology Information. (n.d.). 5-(Fluoromethyl)-2-methylbenzamide | C9H10FNO. PubChem.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-(trifluoromethyl)benzamide | 654-94-4.

- Google Patents. (n.d.). CN106588673B - A kind of preparation method of 2- methyl -5- 5 amido benzotrifluorides.

- CymitQuimica. (n.d.). CAS 360-64-5: 2-(Trifluoromethyl)benzamide.

- Alfa Chemistry. (n.d.). CAS 360-64-5 2-(Trifluoromethyl)benzamide.

- Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-6.

- ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide.

- Wikipedia. (n.d.). Benzamide.

- LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- Filo. (2026).

- Elsherif, M. A., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.

- LibreTexts Chemistry. (2020). IR Spectra of Selected Compounds.

- St. Jean, D. J. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-95-5.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-(TRIFLUOROMETHYL)BENZAMIDE.

- BOC Sciences. (n.d.). CAS 360-64-5 (2-(Trifluoromethyl)benzamide).

- Jadav, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6749.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzamide 97% | 360-64-5.

- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-(trifluoromethyl)benzamide | CAS 654-94-4.

- Schwerk, A. (2016). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin.

- NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST WebBook.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzamide 97%.

Sources

- 1. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-95-5 | INDOFINE Chemical Company [indofinechemical.com]

- 6. Benzamide - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. rsc.org [rsc.org]

- 11. fishersci.co.uk [fishersci.co.uk]

5-Methyl-2-(trifluoromethyl)benzamide: A Technical Guide for Novel Drug Development

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)benzamide, a novel benzamide derivative with significant potential in medicinal chemistry and drug development. Due to its novelty, a registered CAS number and extensive experimental data are not yet publicly available. This document, therefore, leverages data from structurally related analogs and established principles of organic synthesis and medicinal chemistry to provide a foundational resource for researchers. We will explore predicted molecular identifiers and physicochemical properties, propose a robust synthetic pathway, detail necessary analytical characterization techniques, and discuss potential therapeutic applications based on the well-documented roles of the trifluoromethyl and benzamide moieties in bioactive molecules.

Introduction: The Rationale for 5-Methyl-2-(trifluoromethyl)benzamide in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities. The introduction of a trifluoromethyl (CF3) group is a widely employed strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The CF3 group's strong electron-withdrawing nature can significantly modulate the electronic properties of the aromatic ring, influencing the compound's pharmacokinetic and pharmacodynamic profile.[1][3]

The specific placement of a methyl group at the 5-position and a trifluoromethyl group at the 2-position of the benzamide ring is a deliberate design choice aimed at exploring new chemical space and potentially achieving novel or improved pharmacological activities. This substitution pattern may offer unique interactions with target proteins and fine-tune the molecule's overall properties. While experimental data for 5-Methyl-2-(trifluoromethyl)benzamide is not yet available, this guide serves as a proactive resource for its synthesis, characterization, and potential exploration in drug discovery programs.

Molecular Identifiers and Predicted Physicochemical Properties

As 5-Methyl-2-(trifluoromethyl)benzamide is a novel compound, its experimental physicochemical properties have not been reported. However, we can predict these properties based on its chemical structure and by drawing comparisons with structurally similar compounds. The following table summarizes the predicted molecular identifiers and properties.

| Identifier/Property | Predicted Value | Source/Method |

| Molecular Formula | C9H8F3NO | - |

| Molecular Weight | 203.16 g/mol | - |

| CAS Number | Not Assigned | - |

| InChI | InChI=1S/C9H8F3NO/c1-6-3-4-7(9(10,11)12)5-8(6)13(2)14/h3-5H,1-2H3 | Prediction |

| InChIKey | Predicted | Prediction |

| SMILES | CC1=CC(=C(C=C1)C(F)(F)F)C(=O)N | Prediction |

| Melting Point | Estimated 150-170 °C | Based on analogs like 2-(trifluoromethyl)benzamide (160-164 °C) |

| Boiling Point | > 250 °C (Predicted) | Structure-based prediction |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water. | Based on the hydrophobic nature of the trifluoromethyl and methyl groups. |

| LogP | 2.0 - 3.0 (Predicted) | Structure-based prediction |

Proposed Synthesis Pathway

A plausible and efficient synthetic route for 5-Methyl-2-(trifluoromethyl)benzamide can be designed starting from commercially available 2-bromo-4-methylaniline. The proposed multi-step synthesis is outlined below.

Experimental Protocol:

Step 1: Sandmeyer Reaction to introduce the Trifluoromethyl Group

-

To a solution of 2-bromo-4-methylaniline in an appropriate solvent (e.g., acetonitrile), add a diazotizing agent such as tert-butyl nitrite at 0 °C.

-

Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of a trifluoromethylating agent, such as the Langlois reagent (CF3SO2Na) or a copper(I) trifluoromethyl complex, in a suitable solvent.

-

Slowly add the diazonium salt solution to the trifluoromethylating agent solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-5-methyl-2-(trifluoromethyl)benzene.

Step 2: Carboxylation via Grignard Reaction or Palladium-Catalyzed Carbonylation

-

Method A: Grignard Reaction

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 1-bromo-5-methyl-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reagent formation.

-

Once the Grignard reagent is formed, bubble dry carbon dioxide gas through the solution at 0 °C.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with hydrochloric acid and extract the product, 5-methyl-2-(trifluoromethyl)benzoic acid, with an organic solvent.

-

-

Method B: Palladium-Catalyzed Carbonylation

-

In a pressure vessel, combine 1-bromo-5-methyl-2-(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).

-

Pressurize the vessel with carbon monoxide (CO) gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete.

-

After cooling, work up the reaction mixture to isolate 5-methyl-2-(trifluoromethyl)benzoic acid.

-

Step 3: Amidation to form the Final Product

-

Dissolve 5-methyl-2-(trifluoromethyl)benzoic acid in a dry, aprotic solvent such as dichloromethane or THF.

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and an activating agent like 1-hydroxybenzotriazole (HOBt).

-

Add a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., diisopropylethylamine), or bubble ammonia gas through the solution.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the crude product.

-

Purify the crude 5-Methyl-2-(trifluoromethyl)benzamide by recrystallization or column chromatography.

Analytical Characterization and Quality Control

As with any novel compound intended for research or drug development, rigorous analytical characterization is essential to confirm its identity, purity, and stability.[4][5] The following techniques are recommended for the comprehensive analysis of synthesized 5-Methyl-2-(trifluoromethyl)benzamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for unambiguous structure elucidation. The spectra will provide information on the connectivity of atoms and the successful incorporation of the methyl and trifluoromethyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the C-F stretches of the trifluoromethyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compound. A validated HPLC method should be developed to quantify the purity and identify any potential impurities.

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula.

Potential Applications and Biological Significance

While the specific biological activities of 5-Methyl-2-(trifluoromethyl)benzamide have not been investigated, its structural features suggest several promising avenues for therapeutic applications.

-

Anticancer Agents: Many substituted benzamides have demonstrated potent anticancer properties, often by acting as histone deacetylase (HDAC) inhibitors.[6][7] The unique substitution pattern of the target molecule could lead to novel interactions with the active sites of various HDAC isoforms or other cancer-related targets.

-

Anticonvulsant and Neuropsychiatric Drugs: Benzamide derivatives are known to exhibit anticonvulsant and antipsychotic activities. The trifluoromethyl group can enhance blood-brain barrier penetration, making this compound a candidate for CNS-related disorders.

-

Antimicrobial Agents: The benzamide scaffold is also found in a number of antimicrobial compounds. The lipophilicity imparted by the trifluoromethyl group could enhance cell membrane permeability and lead to potent antibacterial or antifungal activity.[5]

-

Agrochemicals: Trifluoromethylated aromatic compounds are widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[]

The trifluoromethyl group is known to enhance the binding affinity of ligands to their protein targets and can improve metabolic stability by blocking sites of oxidative metabolism.[1][9] These properties make 5-Methyl-2-(trifluoromethyl)benzamide an attractive candidate for screening in a wide range of biological assays.

Safety and Handling

As a novel chemical entity, 5-Methyl-2-(trifluoromethyl)benzamide should be handled with care in a laboratory setting. Standard safety precautions for handling new chemical compounds should be followed, including:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing skin and eye contact.

A comprehensive safety data sheet (SDS) should be developed once sufficient toxicological data has been generated.

Conclusion

5-Methyl-2-(trifluoromethyl)benzamide represents a promising yet underexplored molecule in the vast landscape of medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications. By leveraging established synthetic methodologies and predictive insights, researchers can confidently embark on the investigation of this novel compound. The unique combination of the benzamide scaffold with the 5-methyl and 2-trifluoromethyl substituents offers exciting opportunities for the discovery of new drugs with improved efficacy and safety profiles.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P

-

Synthesis of trifluoromethyl-functionalized benzo[de][10][11]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - ResearchGate. (URL: [Link])

-

Synthesis and Smo Activity of Some Novel Benzamide Derivatives - MDPI. (URL: [Link])

-

Synthesis of N-trifluoromethyl amides from carboxylic acids - eScholarship.org. (URL: [Link])

-

Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC. (URL: [Link])

-

Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC. (URL: [Link])

-

5-(Fluoromethyl)-2-methylbenzamide | C9H10FNO | CID 69322950 - PubChem. (URL: [Link])

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. (URL: [Link])

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

- US4335052A - Method of preparing substituted benzaldehydes - Google P

-

Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

- CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google P

-

N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide | C9H8F3NO2 | CID 68429331 - PubChem. (URL: [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 11. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Solubility Profiling: A Case Study with 5-Methyl-2-(trifluoromethyl)benzamide

Abstract

The determination of a compound's solubility profile in various organic solvents is a cornerstone of modern drug development and chemical process optimization.[1][2][3][4] Solubility dictates critical parameters ranging from bioavailability and formulation strategies to the efficiency of crystallization and purification processes.[1][3][5][6] This technical guide provides a comprehensive framework for establishing the solubility profile of a novel compound, using 5-Methyl-2-(trifluoromethyl)benzamide as a representative case study. We delve into the underlying physicochemical principles that govern solubility, present a systematic approach to solvent selection, and provide a detailed, field-proven protocol for thermodynamic solubility determination via the gold-standard shake-flask method coupled with HPLC-based quantification. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization of new chemical entities.

Introduction: The Critical Role of Solubility

In the journey from a new chemical entity (NCE) to a viable drug product, solubility is a primary gatekeeper of success.[2][3] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][4] Consequently, poor solubility can lead to inadequate bioavailability, requiring higher doses that may increase toxicity.[1] Beyond the biopharmaceutical context, understanding solubility in organic solvents is paramount for:

-

Process Chemistry: Designing efficient crystallization and purification steps.

-

Formulation Development: Selecting appropriate vehicles for various dosage forms, including parenteral formulations.[1]

-

Analytical Method Development: Ensuring the compound remains in solution during analysis.

This guide focuses on 5-Methyl-2-(trifluoromethyl)benzamide , a compound featuring a benzamide core modified with two key functional groups: a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group. Analyzing these features allows us to predict and interpret its solubility behavior.

Physicochemical Landscape of 5-Methyl-2-(trifluoromethyl)benzamide

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7]

Let's dissect the structure of 5-Methyl-2-(trifluoromethyl)benzamide:

-

Benzamide Core: The amide group (-CONH₂) is polar and capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O). The aromatic ring contributes to potential π-π stacking interactions.

-

Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group that increases the hydrophobic character of the molecule.

-

Trifluoromethyl Group (-CF₃): This functional group has a profound impact on a molecule's properties. It is strongly electron-withdrawing and highly lipophilic, often more so than a methyl or chloro group.[8][9][10] The high electronegativity of the fluorine atoms can influence hydrogen bonding and electrostatic interactions, while its resistance to metabolic degradation makes it a common feature in pharmaceuticals.[8][9][11]

The interplay of the polar amide group with the lipophilic methyl and trifluoromethyl groups suggests that 5-Methyl-2-(trifluoromethyl)benzamide will exhibit varied solubility across a spectrum of organic solvents.

Strategic Solvent Selection

A comprehensive solubility profile requires testing in a diverse set of solvents that span the polarity range. This allows for the construction of a complete picture of the compound's behavior. The chosen solvents should also be relevant to common pharmaceutical and chemical processes.

| Solvent Class | Example Solvents | Primary Characteristics | Relevance |

| Nonpolar | Heptane, Toluene | Low dielectric constant, dominated by van der Waals forces. | Synthesis, extraction. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High dielectric constant, hydrogen bond acceptors but not donors.[12] | Excellent solubilizers for a wide range of compounds.[12][13][14] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High dielectric constant, capable of hydrogen bonding (both donor and acceptor). | Crystallization, formulation. |

Experimental Determination of Thermodynamic Solubility

To ensure scientific rigor, we will detail the Equilibrium Shake-Flask Method , which is considered the gold standard for determining thermodynamic solubility.[15][16] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[5][17]

Workflow for Solubility Determination

The overall process involves establishing a saturated solution, separating the dissolved portion from the solid excess, and quantifying the concentration using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Figure 1: Workflow of the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 5-Methyl-2-(trifluoromethyl)benzamide in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

5-Methyl-2-(trifluoromethyl)benzamide (solid powder)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Incubator shaker

-

Centrifuge

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 5-Methyl-2-(trifluoromethyl)benzamide to a 2 mL glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., 10-20 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours to ensure a true thermodynamic equilibrium is reached.[18][19]

-

Phase Separation: After incubation, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[20] This step is critical to prevent underestimation of solubility due to adsorption to the filter material or overestimation from particulate matter.[21]

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine its concentration.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[22][23][24]

HPLC Method Development Workflow

Figure 2: HPLC Quantification Workflow.

Sample HPLC Protocol

-

System: HPLC with UV-Vis Detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Calibration:

-

Prepare a stock solution of 5-Methyl-2-(trifluoromethyl)benzamide of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a series of at least five standard solutions spanning the expected concentration range of the diluted samples.[20]

-

Inject each standard and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is required for a reliable calibration.

Data Analysis and Presentation

The concentration of the diluted sample is determined from the calibration curve. To find the solubility, this value must be corrected for the dilution factor.

Calculation: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

The results should be compiled into a clear, comprehensive table.

Example Data Table:

| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Heptane | Nonpolar | Hypothetical Value | Hypothetical Value |

| Toluene | Nonpolar | Hypothetical Value | Hypothetical Value |

| Acetone | Polar Aprotic | Hypothetical Value | Hypothetical Value |

| Acetonitrile | Polar Aprotic | Hypothetical Value | Hypothetical Value |

| DMSO | Polar Aprotic | Hypothetical Value | Hypothetical Value |

| Methanol | Polar Protic | Hypothetical Value | Hypothetical Value |

| Ethanol | Polar Protic | Hypothetical Value | Hypothetical Value |

| Molecular Weight of 5-Methyl-2-(trifluoromethyl)benzamide: 203.17 g/mol |

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for determining the solubility profile of 5-Methyl-2-(trifluoromethyl)benzamide, a process that is generalizable to any new chemical entity. By understanding the compound's physicochemical properties, making a strategic selection of solvents, and employing the gold-standard shake-flask method with precise HPLC quantification, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery, formulation, and process development.

References

-

Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

-

Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. inno-pharmchem.com. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research. [Link]

-

Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Kim, S., & Myung, K. (2014). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Enamine. (2017). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

University of Barcelona. (2017). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

de Campos, V. E. B., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

-

Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. [Link]

-

Jurkowska, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. [Link]

-

Le Bihan, Y., et al. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. SciForum. [Link]

-

Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - IJFMR [ijfmr.com]

- 5. seppic.com [seppic.com]

- 6. rheolution.com [rheolution.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

- 13. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. enamine.net [enamine.net]

- 19. scielo.br [scielo.br]

- 20. pharmaguru.co [pharmaguru.co]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. 小分子高效液相色谱 [sigmaaldrich.com]

- 23. blog.brewerscience.com [blog.brewerscience.com]

- 24. improvedpharma.com [improvedpharma.com]

Methodological & Application

Application Notes and Protocols for the Selective Hydrolysis of 5-Methyl-2-(trifluoromethyl)benzonitrile to 5-Methyl-2-(trifluoromethyl)benzamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzamides in Medicinal Chemistry

Benzamides are a cornerstone structural motif in a vast array of pharmacologically active compounds. Their prevalence stems from their ability to act as versatile intermediates and key pharmacophores, engaging in crucial hydrogen bonding interactions with biological targets. The conversion of benzonitriles to benzamides is a fundamental transformation in organic synthesis, providing a direct route to these valuable molecules. This application note provides a detailed protocol for the selective hydrolysis of 5-Methyl-2-(trifluoromethyl)benzonitrile, a substrate of interest in drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity.

The challenge in this transformation lies in achieving selective hydrolysis to the amide without proceeding to the corresponding carboxylic acid. This protocol outlines a robust and reproducible method to favor the formation of 5-Methyl-2-(trifluoromethyl)benzamide, taking into consideration the electronic effects of the substituents on the aromatic ring.

Mechanistic Insights and Strategic Considerations

The hydrolysis of nitriles can be catalyzed by either acid or base.[1][2] In both cases, the reaction proceeds through a two-step process: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[3] To isolate the amide, the reaction conditions must be carefully controlled to favor the first step while disfavoring the second.

For the substrate, 5-Methyl-2-(trifluoromethyl)benzonitrile, the electronic properties of the substituents play a critical role. The trifluoromethyl group at the ortho position is strongly electron-withdrawing, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group at the meta position is weakly electron-donating. The net effect is an activated system prone to hydrolysis.

Given the substrate's reactivity, a base-catalyzed approach under controlled conditions is often preferred for selective amide formation. Strong acidic conditions and high temperatures tend to readily hydrolyze the intermediate amide to the carboxylic acid.[4] Milder basic conditions, however, can allow for the isolation of the amide.[5][6]

An alternative approach for selective hydration of nitriles to amides involves the use of an acid mixture such as trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) or acetic acid (AcOH) and H₂SO₄.[7][8] This method proceeds via an indirect acid-catalyzed hydration and has been shown to be effective for a range of nitriles.

This guide will focus on a base-catalyzed method, which is often more accessible in standard laboratory settings and has been shown to be effective for similar substrates.

Experimental Workflow

The overall experimental procedure involves the setup of the reaction under controlled temperature, monitoring its progress, and subsequent workup and purification of the desired benzamide product.

Caption: Experimental workflow for the hydrolysis of 5-Methyl-2-(trifluoromethyl)benzonitrile.

Detailed Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from established methods for the selective hydrolysis of benzonitriles.[5]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Methyl-2-(trifluoromethyl)benzonitrile | 175278-17-8 | 187.15 | 2.0 | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 | 1.0 |

| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | - | - |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | - | - |

| Hexane | 110-54-3 | 86.18 | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |

Equipment:

-

20 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

To a 20 mL round-bottom flask, add 5-Methyl-2-(trifluoromethyl)benzonitrile (2.0 mmol, 0.374 g).

-

Add sodium hydroxide (2.0 mmol, 0.080 g) dissolved in isopropyl alcohol (1.0 mL).

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to 60°C with stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material and product should have different Rf values. The reaction is typically complete within 24 hours.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Dissolve the crude mixture in dichloromethane.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting residue by column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate to isolate the pure 5-Methyl-2-(trifluoromethyl)benzamide.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Safety Precautions

-

5-Methyl-2-(trifluoromethyl)benzonitrile: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Organic Solvents: Dichloromethane, isopropyl alcohol, hexane, and ethyl acetate are flammable and harmful. Handle in a fume hood and away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and monitor by TLC. If necessary, cautiously increase the temperature to 70-80°C. |

| Formation of Carboxylic Acid | Over-reaction due to prolonged heating or excess base. | Reduce reaction time and carefully monitor the reaction progress. Use stoichiometric amounts of base. |

| Difficult Purification | Incomplete reaction or side product formation. | Ensure the reaction has gone to completion before workup. Adjust the solvent system for column chromatography. |

Conclusion

This application note provides a comprehensive and detailed protocol for the selective hydrolysis of 5-Methyl-2-(trifluoromethyl)benzonitrile to its corresponding benzamide. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the formation of the desired amide can be maximized while minimizing the over-hydrolysis to the carboxylic acid. The provided mechanistic insights and practical guidance are intended to enable researchers to successfully perform this valuable transformation in their synthetic endeavors.

References

- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.

- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar.

- Reddy, T. J., et al. (2016). Transition metal-free hydration of nitriles to amides mediated by NaOH.

- The acid-catalysed hydrolysis of benzonitrile. (n.d.). Semantic Scholar.

- Hydrolysis of Benzonitrile. (n.d.). Scribd.

- Gross, Z., & Mahammed, A. (2019). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.

- Lee, J., et al. (2009). Water-Free Selective Hydrolysis of Nitriles into Amides. Organic Syntheses, 86, 234-240.

- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (n.d.).

- Faza, O. A., & Movassaghi, M. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929.

- Base Hydrolysis of Benzonitrile. (2016). YouTube.

- Selective hydrolysis of nitriles to amides. (n.d.).

- Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? (2017). Chemistry Stack Exchange.

- Process for the manufacture of m-trifluoromethyl benzyl nitrile. (n.d.).

- Benzonitrile Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- Comparison of methods for benzamide synthesis

- Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255.

- Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy.

- Base Catalyzed Amide Hydrolysis Reactions. (2017). YouTube.

- Acid and base-catalyzed hydrolysis of amides (video). (n.d.). Khan Academy.

- Faza, O. A., & Movassaghi, M. (2005).

- 24.4: Hydrolysis of Amides. (2021). Chemistry LibreTexts.

- The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.

- Nitrile. (n.d.). Wikipedia.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. oatext.com [oatext.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 5-Methyl-2-(trifluoromethyl)benzamide in Drug Discovery

Executive Summary

5-Methyl-2-(trifluoromethyl)benzamide represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of steric bulk, electronic modulation, and metabolic stability.[1] Unlike simple benzamides, the ortho-trifluoromethyl (

-

Bioisosteric Replacement: Mimicking twisted biphenyls or sterically crowded amides in kinase inhibitors.[1]

-

Synthetic Divergence: Serving as a high-value precursor for 5-methyl-2-(trifluoromethyl)aniline (via Hofmann rearrangement) and 5-methyl-2-(trifluoromethyl)benzonitrile (via dehydration).[1]

-

Metabolic Blocking: The 5-methyl group acts as a metabolic "soft spot" for tracer studies or can be fluorinated to block metabolism.[1]

This guide details the physiochemical properties, structural biology implications, and validated protocols for transforming this building block into high-value pharmacophores.

Chemical Properties & Structural Biology[1]

The "Ortho-Twist" Effect

The steric demand of the trifluoromethyl group (Van der Waals radius ~2.2 Å) is significantly larger than a methyl group or chlorine atom. When placed ortho to the amide, it forces the carbonyl group to rotate out of the phenyl ring plane to minimize steric clash.

-

Consequence: This twist disrupts conjugation between the amide nitrogen lone pair and the phenyl ring.

-

Application: In drug design, this pre-organizes the molecule into a specific 3D conformation, reducing the entropic penalty upon binding to a receptor pocket (e.g., Kinase hinge regions or GPCR allosteric sites).

Physiochemical Profile

| Property | Value (Approx.) | Significance |

| Molecular Weight | 203.16 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| ClogP | ~2.1 - 2.4 | Good lipophilicity for CNS penetration; |

| H-Bond Donors | 2 ( | Primary amide acts as a dual donor.[1] |

| H-Bond Acceptors | 1 ( | Carbonyl oxygen is a strong acceptor; |

| Rotatable Bonds | 1 | Restricted rotation due to |

Synthetic Utility & Reaction Landscape

The utility of 5-Methyl-2-(trifluoromethyl)benzamide lies in its ability to serve as a stable precursor to reactive intermediates.[1]

Figure 1: Synthetic divergence from the benzamide scaffold.[2][3] The pathway to the aniline is critical for accessing kinase inhibitor motifs (e.g., Sorafenib analogs).

Detailed Experimental Protocols

Protocol A: Oxidative Hofmann Rearrangement (Amide Aniline)

Target: Synthesis of 5-Methyl-2-(trifluoromethyl)aniline.[1] Rationale: This aniline is a high-value intermediate often difficult to synthesize via direct nitration/reduction due to regioselectivity issues.[1] The Hofmann rearrangement preserves the ortho/meta substitution pattern perfectly. We utilize a Hypervalent Iodine (PIDA) method to avoid harsh bromine/base conditions.[1]

Reagents:

-

Substrate: 5-Methyl-2-(trifluoromethyl)benzamide (1.0 equiv)[1]

-

Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

-

Base: Potassium Hydroxide (KOH) (2.5 equiv) - dissolved in MeOH[1]

-

Solvent: Methanol (MeOH)

Step-by-Step Procedure:

-

Preparation: Dissolve KOH (2.5 equiv) in MeOH (0.5 M concentration relative to substrate) in a round-bottom flask.

-

Addition: Add the benzamide (1.0 equiv) to the methanolic KOH solution. Stir at 0°C for 15 minutes until fully dissolved/suspended.

-

Oxidation: Add PIDA (1.1 equiv) portion-wise over 10 minutes at 0°C. The solution may turn yellow.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]

-

Mechanism Check: The PIDA generates an isocyanate intermediate in situ, which is trapped by methanol to form the carbamate (methyl (5-methyl-2-(trifluoromethyl)phenyl)carbamate).[1]

-

-

Hydrolysis (One-Pot): Once the carbamate is formed (checked by LCMS), heat the mixture to reflux (65°C) for 2 hours to hydrolyze the carbamate to the free amine.

-

Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 75–85%

QC Check:

Protocol B: Dehydration to Benzonitrile

Target: Synthesis of 5-Methyl-2-(trifluoromethyl)benzonitrile.

Rationale: Nitriles are precursors to tetrazoles (bioisosteres of carboxylic acids) and amidines.[1] The steric bulk of the

Reagents:

-

Substrate: 5-Methyl-2-(trifluoromethyl)benzamide (1.0 equiv)[1]

-

Dehydrating Agent: Trifluoromethanesulfonic anhydride (

) (1.2 equiv) -

Base: Pyridine (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and cool to 0°C under Nitrogen (

). -

Dissolution: Dissolve the benzamide and pyridine in anhydrous DCM (0.2 M).

-

Activation: Add

dropwise via syringe over 10 minutes. Caution: Exothermic.[1] -

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Quench: Quench carefully with saturated

solution. -

Workup: Extract with DCM. Wash organics with 1M HCl (to remove pyridine), then brine.

-

Isolation: The nitrile is often pure enough after concentration.[1] If necessary, pass through a short silica plug (10% EtOAc/Hexane).

Yield Expectation: >90%

Mechanistic Insight: The PIDA Rearrangement

Understanding the mechanism is crucial for troubleshooting. The hypervalent iodine acts as a "soft" electrophile, attacking the amide nitrogen.

Figure 2: Mechanism of the PIDA-mediated Hofmann rearrangement.[1] Note that the migration of the aryl group occurs with retention of configuration, preserving the relative positions of the Methyl and CF3 groups.

Case Study: Kinase Inhibitor Design

Objective: Design a Type II Kinase Inhibitor targeting FLT3 or VEGFR.

Strategy:

-

Scaffold: Use the 5-methyl-2-(trifluoromethyl)aniline derived from Protocol A.[1][4]

-

Coupling: React the aniline with a heteroaryl isocyanate or carbamate.

-

Result: A urea-linked inhibitor (e.g., Sorafenib analog).[1]

-

SAR Logic:

-

The Urea binds to the Asp-Phe-Gly (DFG) motif activation loop.[1]

-

The Trifluoromethyl group occupies the hydrophobic pocket usually reserved for a halogen, increasing potency and metabolic half-life.

-

The 5-Methyl group provides a vector for solubilizing groups (e.g., piperazine tail) if further functionalized (e.g., via bromination of the methyl group).

-

References

-

Hofmann Rearrangement Protocols

- Organic Syntheses, Coll. Vol. 10, p.562 (2004). "Oxidative Rearrangement of Amides with Phenyliodine(III)

-

Ortho-Trifluoromethyl Structural Effects

- Journal of Fluorine Chemistry, Vol 126, 2005. "Conformational analysis of ortho-substituted benzamides."

-

Application in Kinase Inhibitors (FLT3/TRPV1)

- Journal of Medicinal Chemistry, 2019. "Discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors."

-

Benzonitrile Synthesis via Dehydration

-

Organic Letters, 2014.[3] "Mild Dehydration of Primary Amides to Nitriles."

-

-

General Properties of 2-(Trifluoromethyl)

- PubChem Compound Summary.

Sources

Application Note: Strategic Pd-Catalyzed Functionalization of 5-Methyl-2-(trifluoromethyl)benzamide

Executive Summary & Molecule Analysis

This guide details the optimization of Palladium-catalyzed coupling reactions for 5-Methyl-2-(trifluoromethyl)benzamide . This scaffold presents a unique "push-pull" electronic environment and specific steric challenges that defeat standard "textbook" coupling protocols.

Structural & Reactivity Profile

-

The Steric Gate (

at C2): The ortho-trifluoromethyl group creates significant steric bulk ( -

The Electronic Push (

at C5): The methyl group provides weak electron donation. Crucially, it activates the C6 position (ortho to the amide) toward electrophilic palladation, making this substrate highly amenable to directed C-H activation. -

The Directing Group (

): As a weak coordinating group, the primary amide directs Pd insertion. However, the C2 position is blocked, forcing exclusive regioselectivity at C6 .

Protocol A: Sterically Demanding N-Arylation (Buchwald-Hartwig Type)

Objective: Coupling the amide nitrogen with aryl halides to form N-aryl benzamides (common pharmacophores).

Challenge: The ortho-

Optimized Reagents & Causality

-

Catalyst Precursor:

or -

Ligand: Xantphos or BrettPhos .

-

Why: Xantphos has a wide bite angle (111°) that creates a flexible "pocket," allowing the bulky benzamide to coordinate without steric clash. BrettPhos is electron-rich, facilitating the oxidative addition of aryl chlorides.

-

-

Base:

(Cesium Carbonate).-

Why: The "Cesium Effect" improves solubility in dioxane/toluene and facilitates the deprotonation of the twisted, acidic amide proton.

-

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Charging: Add 5-Methyl-2-(trifluoromethyl)benzamide (1.0 equiv), Aryl Bromide (1.2 equiv),

(2 mol%), and Xantphos (4.5 mol%). -

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to amide).

-

Note: Toluene is a viable alternative if the aryl halide is lipophilic.

-

-

Activation: Add

(1.5 equiv). -

Reaction: Heat to 100°C for 12–16 hours.

-

Monitoring: Monitor by LC-MS. The

group provides a distinct retention time shift.

-

-

Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Data: Ligand Performance Screening (Model Reaction)

| Ligand | Yield (%) | Observation |

| Xantphos | 92% | Optimal. High turnover, minimal dehalogenation. |

| BrettPhos | 88% | Excellent for aryl chlorides, overkill for bromides. |

| BINAP | 35% | Low conversion; steric crowding prevents reductive elimination. |

| <10% | Ligand dissociation leads to Pd black formation. |

Protocol B: Regioselective C-H Olefination (The "Yu-WASA" Approach)

Objective: Functionalizing the C6 position with acrylates (Heck-type coupling without a halide).

Challenge: The amide is a weak directing group. The electron-deficient nature of the ring (due to

Optimized Reagents & Causality

-

Catalyst:

. -

Ligand: Ac-Gly-OH (N-Acetylglycine) or MPAA ligands.

-

Why: The Mono-N-Protected Amino Acid ligand acts as a proton shuttle. The carboxylate binds Pd, while the amide acts as an internal base, lowering the activation energy for the C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.

-

-

Oxidant:

(Silver Acetate).-

Why: Regenerates Pd(II) from Pd(0).[1] Silver also acts as a halide scavenger if trace halides are present in solvents.

-

Step-by-Step Protocol

-

Charging: In a screw-cap vial, combine 5-Methyl-2-(trifluoromethyl)benzamide (1.0 equiv),

(10 mol%), Ac-Gly-OH (20 mol%), and -

Substrate: Add Ethyl Acrylate (2.0 equiv).

-

Solvent: Add HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

-

Critical: HFIP is a hydrogen-bond donor that stabilizes the Pd-Ag cluster and boosts the electrophilicity of the catalyst.

-

-

Reaction: Seal and heat to 110°C for 24 hours.

-

Workup: Dilute with DCM, wash with saturated

(to remove MPAA ligand and acetic acid), dry over

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the N-arylation, highlighting the critical role of the bite-angle ligand in accommodating the

Caption: Catalytic cycle for N-arylation. Xantphos (yellow zone) prevents steric crowding between the ortho-CF3 and the aryl halide during the critical amine coordination step.

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot low yields in the C-H activation protocol.

Caption: Optimization workflow for C6-H activation. HFIP solvent and MPAA ligands are the primary levers for fixing reactivity issues.

References

-

Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study."[2] Journal of the American Chemical Society, 2009.[2] Link

-

Yu, J.-Q., et al. "Ligand-Promoted C-H Activation with Pd(II) Catalysts." Nature, 2014. Link

-

Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016. Link

-

Engle, K. M., et al. "Ligand-Accelerated C-H Activation." Accounts of Chemical Research, 2015. Link

-

Daugulis, O., et al. "Palladium-Catalyzed Anilide Directed C-H Activation." Journal of Organic Chemistry, 2012. Link

Sources

Optimizing Amide Coupling Reactions with 5-Methyl-2-(trifluoromethyl)benzoic Acid: An Application and Protocol Guide

Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of amide bonds remains a cornerstone transformation. Among the vast array of carboxylic acids utilized, 5-Methyl-2-(trifluoromethyl)benzoic acid presents a unique set of challenges that necessitate a carefully optimized approach to achieve efficient amide coupling. The presence of the electron-withdrawing trifluoromethyl group at the ortho position significantly increases the acidity of the carboxylic acid, while also introducing considerable steric hindrance around the reaction center. This dual nature can lead to sluggish reaction kinetics, incomplete conversions, and the formation of unwanted byproducts if suboptimal coupling conditions are employed.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key factors influencing the amide coupling of 5-Methyl-2-(trifluoromethyl)benzoic acid. We will delve into the mechanistic underpinnings of common coupling strategies, present field-proven protocols, and offer a comparative analysis of various reagent systems to empower you with the knowledge to overcome the inherent reactivity challenges of this valuable building block.

Mechanistic Insights: The Interplay of Sterics and Electronics

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to form a more reactive intermediate.[2] This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate when using carbodiimides, or an active ester with uronium/aminium or phosphonium-based reagents.

For 5-Methyl-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group's strong electron-withdrawing effect (-I effect) enhances the electrophilicity of the carbonyl carbon, which should, in principle, facilitate nucleophilic attack by the amine. However, this is counteracted by the steric bulk of the ortho-CF3 group, which hinders the approach of both the coupling reagent and the incoming amine. Therefore, the selection of an appropriate coupling reagent and reaction conditions is critical to balance these opposing effects.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful amidation of 5-Methyl-2-(trifluoromethyl)benzoic acid. Below is a comparative overview of commonly employed reagent classes.

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC | Readily available, cost-effective. | Can lead to racemization; DCC byproduct (DCU) is poorly soluble. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | High reactivity, fast reaction times, low racemization.[3] | Higher cost, potential for side reactions with the amine. |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, particularly for hindered substrates. | Can be more expensive. |

For a sterically hindered and electron-deficient substrate like 5-Methyl-2-(trifluoromethyl)benzoic acid, uronium salts such as HATU are often the reagents of choice due to their high reactivity and ability to overcome steric barriers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 5-Methyl-2-(trifluoromethyl)benzoic acid with a representative primary amine, benzylamine. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for challenging substrates.

Caption: Workflow for HATU-mediated amide coupling.

Materials:

-

5-Methyl-2-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Lithium Chloride (LiCl) aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methyl-2-(trifluoromethyl)benzoic acid (1.0 equiv), benzylamine (1.1 equiv), and HATU (1.2 equiv).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M LiCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-5-methyl-2-(trifluoromethyl)benzamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the more economical carbodiimide coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to enhance efficiency and suppress side reactions.

Caption: Simplified mechanism of EDC/HOBt coupling.

Materials:

-

5-Methyl-2-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

EDC hydrochloride (1.5 equiv)

-